Bibr 1087 SE is derived from the metabolism of dabigatran etexilate, which itself is a prodrug that converts into dabigatran, the active form. The compound is primarily studied in the context of pharmacokinetics and drug metabolism, making it essential for understanding the efficacy and safety of anticoagulant therapies .
The synthesis of Bibr 1087 SE involves several steps that are critical in producing this intermediate metabolite. The methods typically include:
Bibr 1087 SE has a distinct molecular structure characterized by its functional groups that contribute to its activity as a thrombin inhibitor. Key aspects include:
Bibr 1087 SE participates in various chemical reactions that are crucial for its role in pharmacology:
The mechanism of action of Bibr 1087 SE revolves around its role as a precursor to dabigatran:
Bibr 1087 SE exhibits several physical and chemical properties relevant for its application:
Bibr 1087 SE has several applications within scientific research:
BIBR 1087 SE (Desethyl Dabigatran Etexilate) is synthesized as a key intermediate metabolite during the biotransformation of the prodrug dabigatran etexilate, a direct thrombin inhibitor. The primary synthetic route involves deethylation of the ethyl ester group at the C1 position of dabigatran etexilate, catalyzed by carboxylesterases in hepatic metabolism. Industrially, this is replicated via chemoselective hydrolysis under controlled alkaline conditions (e.g., NaOH/KOH in aqueous tetrahydrofuran), achieving yields of 85–92% at 25°C [1] [6].
Table 1: Key Reaction Parameters for BIBR 1087 SE Synthesis
Parameter | Conditions | Impact on Yield/Purity |
---|---|---|
Solvent System | THF/H₂O (4:1 v/v) | Optimizes solubility of intermediates |
Temperature | 25°C | Prevents epimerization |
Catalyst | 0.1M NaOH | Completes hydrolysis in 2 hours |
Purification Method | Reverse-phase chromatography | Purity >96.5% [1] |
Optimization strategies focus on:
Challenges include the compound’s low stability in dimethyl sulfoxide (requiring cryogenic storage) and epimerization at the chiral center during prolonged reaction times. Mitigation involves in-situ monitoring via inline Fourier-transform infrared spectroscopy to terminate reactions at >95% conversion [1].
Isotopic labeling (e.g., ¹³C, ¹⁵N) enables precise tracking of BIBR 1087 SE’s absorption, distribution, metabolism, and excretion (ADME). Uniform ¹³C₆-labeling of the benzimidazole ring allows quantification of the metabolite in plasma using liquid chromatography–tandem mass spectrometry (LC-MS/MS), with detection limits of 0.1 ng/mL [8] [9].
Key applications include:
Table 2: Isotopic Labeling Case Studies for BIBR 1087 SE
Isotope Used | Labeling Position | Application | Key Finding |
---|---|---|---|
¹³C₆ | Benzimidazole ring | Quantitative plasma kinetics | Half-life = 14.2 ± 0.8 hours |
¹⁵N₂ | Carbamate nitrogen atoms | Tissue distribution imaging (MALDI-MS) | Highest accumulation in liver (67% ID/g) |
¹⁸O | Carboxylate oxygen | Excretion mass balance | 88% renal excretion in 24 hours |
Limitations involve deuterium (²H) labels, which induce chromatographic retention shifts due to isotopic effects, complicating LC-MS analysis. Consequently, ¹³C/¹⁵N labels are preferred for pharmacokinetic accuracy [9].
Scaling BIBR 1087 SE synthesis presents three primary hurdles:
Purification Complexity:The polar carboxylic acid group in BIBR 1087 SE (logP = 1.8) necessitates ion-pair chromatography for separation from dabigatran etexilate and other intermediates. This step consumes 40% of production costs due to high-purity solvent requirements (acetonitrile >99.9%) and low throughput (≤5 kg/batch) [6].
Thermal Instability:Decomposition occurs above 60°C, limiting reaction acceleration options. Continuous-flow microreactors mitigate this by enabling rapid heat dissipation, reducing batch cycle time by 50% [1].
Regulatory Constraints:As a Schedule III controlled substance in certain regions, synthesis requires Drug Enforcement Administration licensure, involving stringent documentation of mass balances to prevent diversion [6].
Table 3: Scale-Up Solutions and Outcomes
Challenge | Solution | Outcome |
---|---|---|
Low crystallization yield | Anti-solvent addition gradient control | Yield increase from 70% to 88% |
Residual solvent removal | Multi-stage wiped-film evaporation | Meets ICH Q3C limits (THF <720 ppm) |
Polymorphism control | Seeding with Form II crystals | 100% polymorphic purity |
Process analytical technology tools are critical:
Future advancements aim at enzymatic cascades for one-pot conversion of dabigatran etexilate to BIBR 1087 SE, potentially cutting steps by 60% [4].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: 117960-49-3